N-(3-bromopyridin-4-yl)-4-(1-methylpyrazol-4-yl)piperidine-1-carboxamide
Description
N-(3-bromopyridin-4-yl)-4-(1-methylpyrazol-4-yl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridine moiety, a methylpyrazole group, and a piperidine carboxamide framework. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(3-bromopyridin-4-yl)-4-(1-methylpyrazol-4-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O/c1-20-10-12(8-18-20)11-3-6-21(7-4-11)15(22)19-14-2-5-17-9-13(14)16/h2,5,8-11H,3-4,6-7H2,1H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBJNBIBQPOISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCN(CC2)C(=O)NC3=C(C=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromopyridin-4-yl)-4-(1-methylpyrazol-4-yl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 3-bromopyridine.
Formation of Methylpyrazole: 1-methylpyrazole is synthesized through the reaction of hydrazine with acetylacetone, followed by methylation using methyl iodide.
Coupling Reaction: The 3-bromopyridine is then coupled with 1-methylpyrazole using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired intermediate.
Piperidine Carboxamide Formation: The final step involves the reaction of the intermediate with piperidine-1-carboxylic acid or its derivative under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromopyridin-4-yl)-4-(1-methylpyrazol-4-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
N-(3-bromopyridin-4-yl)-4-(1-methylpyrazol-4-yl)piperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-(3-bromopyridin-4-yl)-4-(1-methylpyrazol-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The bromopyridine and methylpyrazole groups play a crucial role in the binding affinity and specificity of the compound, while the piperidine carboxamide framework provides stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloropyridin-4-yl)-4-(1-methylpyrazol-4-yl)piperidine-1-carboxamide: Similar structure with a chlorine atom instead of bromine.
N-(3-fluoropyridin-4-yl)-4-(1-methylpyrazol-4-yl)piperidine-1-carboxamide: Similar structure with a fluorine atom instead of bromine.
N-(3-iodopyridin-4-yl)-4-(1-methylpyrazol-4-yl)piperidine-1-carboxamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
N-(3-bromopyridin-4-yl)-4-(1-methylpyrazol-4-yl)piperidine-1-carboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogen-substituted counterparts. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
